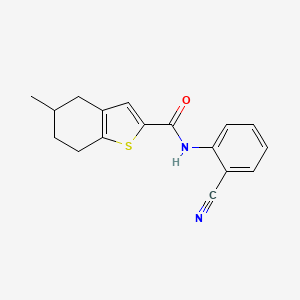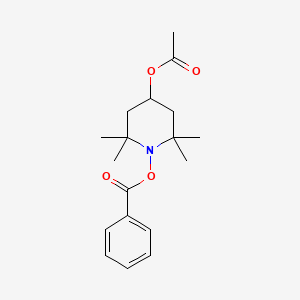
N-(2-cyanophenyl)-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-cyanophenyl)-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide, also known as CTB, is a synthetic compound that has gained attention in the scientific community due to its potential applications in the field of neuroscience. CTB is a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in various physiological and pathological processes in the brain.
作用機序
The mechanism of action of N-(2-cyanophenyl)-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide involves the inhibition of mGluR5 signaling, which is mediated by the G-protein-coupled receptor (GPCR) pathway. mGluR5 is expressed in various brain regions, including the cortex, hippocampus, and striatum, and is involved in the regulation of glutamatergic neurotransmission. This compound binds to the allosteric site of mGluR5 and stabilizes the receptor in an inactive conformation, which reduces the downstream signaling cascades and modulates the excitability of neurons.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects on the brain. In animal models, this compound has been shown to enhance synaptic plasticity, improve learning and memory, reduce anxiety and depression-like behaviors, attenuate drug-seeking behaviors, and suppress neuroinflammation. This compound has also been shown to have neuroprotective effects in various models of neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease.
実験室実験の利点と制限
N-(2-cyanophenyl)-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide has several advantages for lab experiments, including its high potency, selectivity, and specificity for mGluR5. This compound is also relatively easy to synthesize and purify, which makes it a cost-effective tool compound for research purposes. However, this compound has some limitations, including its poor solubility in aqueous solutions and its potential off-target effects on other GPCRs. Therefore, careful experimental design and control are necessary to ensure the specificity and validity of the results obtained with this compound.
将来の方向性
There are several future directions for the research on N-(2-cyanophenyl)-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide. One direction is to investigate the therapeutic potential of this compound in various neurological disorders, such as fragile X syndrome, autism spectrum disorders, and neurodegenerative diseases. Another direction is to explore the molecular mechanisms underlying the effects of this compound on synaptic plasticity, learning and memory, and neuroinflammation. Additionally, the development of new analogs and derivatives of this compound with improved pharmacological properties and selectivity for mGluR5 may lead to the discovery of novel therapeutic agents for neurological disorders.
合成法
The synthesis of N-(2-cyanophenyl)-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide involves a multi-step process that starts with the reaction of 2-cyanophenylboronic acid with 5-methyl-2-thiophenecarboxylic acid in the presence of a palladium catalyst. The resulting product is then subjected to a series of reactions, including reduction, cyclization, and amidation, to yield this compound with high purity and yield. The synthesis of this compound has been optimized and improved over the years, and various modifications have been made to the reaction conditions to enhance the efficiency and reproducibility of the process.
科学的研究の応用
N-(2-cyanophenyl)-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide has been extensively studied for its potential applications in the field of neuroscience. As a selective mGluR5 antagonist, this compound has been shown to modulate various physiological and pathological processes in the brain, including synaptic plasticity, learning and memory, anxiety, depression, addiction, and neuroinflammation. This compound has also been used as a tool compound to investigate the role of mGluR5 in various animal models of neurological disorders, such as fragile X syndrome, autism spectrum disorders, Parkinson's disease, and Alzheimer's disease.
特性
IUPAC Name |
N-(2-cyanophenyl)-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS/c1-11-6-7-15-13(8-11)9-16(21-15)17(20)19-14-5-3-2-4-12(14)10-18/h2-5,9,11H,6-8H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRQBELXMGIWYKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)C=C(S2)C(=O)NC3=CC=CC=C3C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 3-{[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]amino}benzoate](/img/structure/B5327866.png)
![2-(4-chlorophenoxy)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide](/img/structure/B5327868.png)
![2-{2-[2-(5-ethyl-2-furyl)-1H-imidazol-1-yl]ethyl}-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B5327882.png)
![methyl 5-(1,5-dimethyl-1H-pyrazol-4-yl)-2-(4-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5327888.png)


![N-(2-methoxyphenyl)-N'-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5327904.png)
![N-(2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B5327911.png)
![3-[5-(2-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[3-(4-morpholinyl)propyl]propanamide](/img/structure/B5327918.png)



![2-[rel-(3aR,7aS)-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-ylmethyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5327957.png)
![ethyl 2-{2,5-dimethyl-3-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]-1H-pyrrol-1-yl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5327961.png)